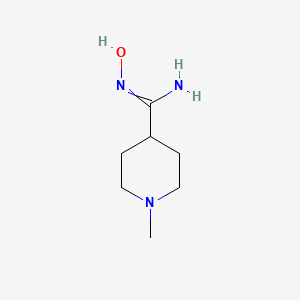
Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate: is an organic compound that belongs to the class of dihydropyridines It is characterized by a pyridine ring that is partially hydrogenated and substituted with a methyl ester group at the fourth position, a butyl group at the first position, and a keto group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound’s structure is similar to that of certain calcium channel blockers, making it a candidate for research in cardiovascular medicine. It is investigated for its potential to modulate calcium ion flow in cardiac and smooth muscle tissues.
Industry: In the chemical industry, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is hypothesized to interact with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure.
Comparación Con Compuestos Similares
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Uniqueness: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the butyl group at the first position, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 1-butyl-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-6-12-7-5-9(8-10(12)13)11(14)15-2/h5,7-8H,3-4,6H2,1-2H3 |
Clave InChI |
WDECAAODBGSTAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC(=CC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)






